molecular formula C17H13F3N2O4S B3309678 Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate CAS No. 942206-37-3

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate

Cat. No.: B3309678
CAS No.: 942206-37-3
M. Wt: 398.4 g/mol
InChI Key: XNYYXIVWMZUAPV-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a trifluoromethyl group, a tosyl group, and a carboxylate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The tosyl group is a common protecting group in organic synthesis, and the carboxylate ester is a functional group that can participate in various chemical reactions.

Preparation Methods

The synthesis of Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-B]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or other ring-closing methods.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolo[2,3-B]pyridine core.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases, acids, oxidizing agents, reducing agents, and catalysts such as palladium or copper.

Scientific Research Applications

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate has various applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving trifluoromethylated compounds.

    Industry: The compound can be used in the development of new materials and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the tosyl group can protect reactive sites during biochemical interactions.

Comparison with Similar Compounds

Methyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-(trifluoromethyl)-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate: This compound lacks the tosyl group, which can affect its reactivity and stability.

    Methyl 6-(methyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate: This compound has a methyl group instead of a trifluoromethyl group, which can significantly alter its electronic properties.

    Ethyl 6-(trifluoromethyl)-1-tosyl-1H-pyrrolo-[2,3-B]pyridine-3-carboxylate: This compound has an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, stability, and versatility in various applications.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonyl-6-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-10-3-5-11(6-4-10)27(24,25)22-9-13(16(23)26-2)12-7-8-14(17(18,19)20)21-15(12)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYXIVWMZUAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117306
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-37-3
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-methylphenyl)sulfonyl]-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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